molecular formula C18H16N4O2 B6541412 N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1058484-55-1

N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No. B6541412
CAS RN: 1058484-55-1
M. Wt: 320.3 g/mol
InChI Key: YEBRUAHXPDDSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide (MPA) is an organic compound of the pyridine family, which is becoming increasingly popular in the scientific community due to its unique properties and potential applications. MPA has been studied for its use in a variety of research areas, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is not yet fully understood. However, it is believed that N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and thromboxanes. Inhibition of COX-2 activity is thought to be the primary mechanism of action of N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide, leading to its potential anti-inflammatory, anti-cancer, and anti-viral effects.
Biochemical and Physiological Effects
N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has anti-inflammatory, anti-cancer, and anti-viral effects. In vivo studies have demonstrated that N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has a wide range of effects on the body, including anti-inflammatory, anti-cancer, and anti-viral effects, as well as anti-fungal and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has several advantages for use in lab experiments. It is relatively inexpensive to synthesize, and it is stable at room temperature. Additionally, it is relatively non-toxic and non-irritating, making it safe to handle in the lab. The main limitation of N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is its limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has a wide range of potential future applications in the field of medicinal chemistry. It could potentially be used as an anti-inflammatory agent, an anti-cancer agent, an anti-viral agent, an anti-fungal agent, an anti-bacterial agent, or an enzyme inhibitor. Additionally, it could be used in combination with other compounds to create novel drug targets for the treatment of a variety of diseases. Finally, further research into the mechanism of action of N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide could lead to the development of more effective and targeted treatments for a variety of diseases.

Synthesis Methods

N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can be synthesized by a variety of methods, including the reaction of 6-methylpyridine with 6-oxo-4-phenyl-1,6-dihydropyrimidine in the presence of acetic anhydride, or the reaction of 6-methylpyridine with 6-oxo-4-phenyl-1,6-dihydropyrimidine in the presence of ethyl acetate and potassium carbonate. The reaction of 6-methylpyridine with 6-oxo-4-phenyl-1,6-dihydropyrimidine in the presence of ethyl acetate and potassium carbonate is the most commonly used method, as it is the most efficient and cost-effective.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has been studied for its potential use as an anti-inflammatory agent, an anti-cancer agent, and an anti-viral agent. In drug discovery, N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has been studied for its potential to act as a novel drug target for the treatment of a variety of diseases. In biochemistry, N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has been studied for its potential to act as a novel enzyme inhibitor.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-13-6-5-9-16(20-13)21-17(23)11-22-12-19-15(10-18(22)24)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBRUAHXPDDSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

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